Product packaging for Benzo[d]isothiazole-4-carbaldehyde(Cat. No.:CAS No. 1379259-81-0)

Benzo[d]isothiazole-4-carbaldehyde

Cat. No.: B6598630
CAS No.: 1379259-81-0
M. Wt: 163.20 g/mol
InChI Key: PBULSLSMTXGBJX-UHFFFAOYSA-N
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Description

Significance of Benzo[d]isothiazole-4-carbaldehyde as a Heterocyclic Compound and Synthetic Intermediate

As a heterocyclic compound, this compound holds considerable importance in the field of organic synthesis. It serves as a valuable building block for the creation of more intricate molecules that may exhibit useful biological activities. smolecule.com The presence of both the benzisothiazole core and a reactive aldehyde group allows it to participate in a variety of chemical transformations. smolecule.com Key reactions include the oxidation of the aldehyde to a carboxylic acid, nucleophilic additions to the aldehyde's electrophilic carbon, and condensation reactions with amines to form imines. smolecule.com The specific location of the aldehyde group on the benzene (B151609) ring is a critical feature that can influence its reactivity and the properties of its derivatives compared to other isomers. smolecule.com

Overview of Isothiazole (B42339) and Benzothiazole (B30560) Chemistry in Advanced Organic Synthesis

The isothiazole ring system, first successfully prepared in 1956, is a cornerstone of heterocyclic chemistry. medwinpublishers.com Isothiazoles are stable, aromatic molecules due to a delocalized π-electron system and are considered crucial building blocks for new materials with interesting electronic and biological properties. medwinpublishers.com The chemistry of isothiazoles and their fused analogues, benzisothiazoles, has advanced significantly, driven by the diverse pharmacological and biological properties of their derivatives. medwinpublishers.comresearchwithrutgers.com

Benzothiazoles, which consist of a five-membered 1,3-thiazole ring fused to a benzene ring, are found in natural products, pharmaceuticals, and industrial materials. nih.govwikipedia.org The benzothiazole scaffold is a key component in a wide array of biologically active compounds, including those with anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. pcbiochemres.comjchemrev.comnih.gov The synthesis of these structures has been a focus of extensive research, with numerous methods developed for their preparation, ranging from classical condensation reactions to modern metal-catalyzed approaches. arkat-usa.orgnih.govtandfonline.com Despite early discoveries, the development of synthetic pathways for certain isomers like benzo[d]isothiazole has been more recent, with significant progress made in the last decade to overcome previous challenges of harsh reaction conditions and cumbersome procedures. arkat-usa.org

Research Landscape and Emerging Trends for this compound

Current research on this compound and its derivatives is primarily focused on leveraging its structural features for applications in medicinal chemistry and materials science. smolecule.com In medicinal chemistry, it is explored as a scaffold for the development of novel pharmaceuticals. smolecule.com The broader benzothiazole and benzo[d]isothiazole classes have shown promise as inhibitors of various biological targets. For instance, derivatives have been investigated as potential anticancer, antibacterial, and antifungal agents. smolecule.compcbiochemres.comjchemrev.com Specifically, benzo[d]isothiazole derivatives have been identified as potent inhibitors of enzymes like sodium-glucose co-transporter 2 (SGLT2) for diabetes treatment and as modulators for receptors involved in neurological disorders. arkat-usa.org

In the realm of material science, the electronic and optical properties of the benzothiazole core make it a candidate for the synthesis of specialized polymers and materials. smolecule.comjchemrev.com The ongoing exploration of new synthetic methodologies continues to expand the chemical space of benzo[d]isothiazole derivatives, paving the way for novel applications. arkat-usa.org

Data Tables

Physicochemical Properties of this compound

PropertyValue
IUPAC Name 1,2-benzothiazole-4-carbaldehyde
CAS Number 1379259-81-0
Molecular Formula C₈H₅NOS
Molecular Weight 163.20 g/mol
Canonical SMILES C1=CC(=C2C=NSC2=C1)C=O
InChI Key PBULSLSMTXGBJX-UHFFFAOYSA-N
XLogP3 1.8
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Data sourced from multiple references. smolecule.comuni.luvulcanchem.com

Predicted Spectroscopic Data of this compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 164.01647128.1
[M+Na]⁺ 185.99841140.4
[M-H]⁻ 162.00191132.8
[M+NH₄]⁺ 181.04301151.6
[M+K]⁺ 201.97235137.1
Predicted Collision Cross Section (CCS) values per adduct calculated using CCSbase. uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NOS B6598630 Benzo[d]isothiazole-4-carbaldehyde CAS No. 1379259-81-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-benzothiazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-5-6-2-1-3-8-7(6)4-9-11-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBULSLSMTXGBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NSC2=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379259-81-0
Record name benzo[d]isothiazole-4-carbaldehyde
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Advanced Analytical and Spectroscopic Characterization Methodologies for Benzo D Isothiazole 4 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Benzo[d]isothiazole-4-carbaldehyde in solution. Through the use of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques, the precise connectivity of atoms and the chemical environment of each nucleus can be established.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton and the aromatic protons on the bicyclic ring system. The aldehydic proton (CHO) characteristically appears as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the benzene (B151609) ring will appear in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by their position relative to the aldehyde and the fused isothiazole (B42339) ring.

The ¹³C NMR spectrum provides complementary information, showing a signal for the carbonyl carbon of the aldehyde group in the highly deshielded region of δ 185-200 ppm. The carbons of the aromatic and heterocyclic rings will resonate in the δ 110-160 ppm range. The exact chemical shifts are influenced by the substitution pattern and the electronic effects of the heteroatoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CHO9.5 - 10.5 (s)185 - 200
Aromatic-H7.0 - 9.0 (m)-
Aromatic/Heterocyclic-C-110 - 160

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC)

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignment of this compound by revealing correlations between different nuclei. chemicalbook.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the benzo[d]isothiazole ring system. chemicalbook.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between different parts of the molecule. For instance, a correlation between the aldehydic proton and the carbon atom at position 4 of the aromatic ring would confirm the location of the carbaldehyde group. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent and diagnostic peak will be the strong absorption from the carbonyl (C=O) stretching vibration of the aldehyde group, which is expected in the region of 1680-1715 cm⁻¹. The C-H stretching vibration of the aldehyde group typically shows one or two weak bands in the range of 2700-2900 cm⁻¹. The aromatic nature of the molecule will be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The vibrations of the C-N and C-S bonds within the isothiazole ring will contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
AldehydeC=O Stretch1680 - 1715 (Strong)
AldehydeC-H Stretch2700 - 2900 (Weak)
AromaticC-H Stretch> 3000
AromaticC=C Stretch1450 - 1600
Isothiazole RingC-N, C-S StretchesFingerprint Region (< 1500)

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula as C₈H₅NOS.

Fragmentation Patterns and Structural Information

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to confirm the structure. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (H•) to form a stable acylium ion ([M-H]⁺), or the loss of a formyl radical (•CHO) or carbon monoxide (CO). The heterocyclic benzo[d]isothiazole ring can also fragment in characteristic ways, potentially involving the loss of sulfur- or nitrogen-containing species. Analysis of these fragmentation patterns is essential for the structural verification of the compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique offers detailed insights into bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical behavior.

Single crystal X-ray diffraction analysis is the gold standard for molecular structure determination. The process begins with the growth of high-quality single crystals of this compound, typically achieved through the slow evaporation of a suitable solvent. researchgate.net This crystal is then mounted and exposed to a focused beam of X-rays. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots.

By analyzing the position and intensity of these spots, researchers can calculate the electron density map of the molecule and thereby determine the precise coordinates of each atom. nih.govmdpi.com The analysis yields critical crystallographic data, which are typically presented in a standardized format. While a specific published crystal structure for this compound is not available, the expected parameters from such an analysis can be tabulated based on studies of similar heterocyclic compounds. mdpi.comresearchgate.net

Interactive Table 1: Representative Crystallographic Data for a Benzo[d]isothiazole Derivative. This table illustrates the typical data obtained from a single crystal X-ray diffraction experiment, based on analyses of related compounds.

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The data from X-ray diffraction provides unparalleled insights into the molecule's conformation in the solid state. For this compound, the analysis would confirm the planarity of the fused benzo[d]isothiazole ring system, a common feature in such aromatic structures. mdpi.com

Chromatographic and Other Analytical Techniques for Purity and Separation

Beyond structural elucidation, confirming the purity of a synthesized compound is essential. Chromatographic methods are central to this process, providing a means to separate the target compound from any impurities, starting materials, or by-products.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is an indispensable tool for assessing the purity of this compound. A common approach is reversed-phase HPLC (RP-HPLC), where the compound is passed through a column containing a nonpolar stationary phase. nih.gov

In a typical analysis, the sample is dissolved in a suitable solvent and injected into the HPLC system. A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, is pumped through the column. researchgate.net Components separate based on their relative hydrophobicity; more polar compounds elute faster, while less polar compounds are retained longer by the nonpolar column. The purity of this compound is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Interactive Table 2: Typical RP-HPLC Parameters for Purity Analysis of an Aromatic Aldehyde. This table outlines a general method that could be adapted for this compound.

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Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This method provides an empirical formula for the molecule, which can be compared to the theoretical formula to verify its identity and purity. researchgate.net

The analysis involves combusting a small, precise amount of the purified sample in an excess of oxygen. The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), and sulfur dioxide (SO₂)—are separated and quantified by a detector. The results are presented as the weight percentage of each element. For a pure sample of this compound (C₈H₅NOS), the experimental percentages should closely match the theoretical values.

Interactive Table 3: Elemental Analysis Data for this compound. This table compares the calculated theoretical elemental composition with a column for typical experimental results.

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A close correlation between the theoretical and experimental values (typically within ±0.4%) provides strong evidence for the structural integrity and high purity of the synthesized compound. researchgate.net

Computational and Theoretical Investigations of Benzo D Isothiazole 4 Carbaldehyde

Quantum Chemical Calculations on Benzo[d]isothiazole-4-carbaldehyde Derivatives

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the electronic Schrödinger equation, these methods can determine various chemical properties from first principles. wikipedia.org For complex molecules like benzo[d]isothiazole derivatives, two of the most widely used approaches are Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic structure of heterocyclic compounds. researchgate.net This method is used to analyze electron distribution, molecular reactivity, and stability through the calculation of frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO (ΔEgap) is a crucial parameter, as a smaller gap generally indicates higher chemical reactivity. nih.gov

Studies on related benzothiazole (B30560) and thiazolothiazole systems demonstrate the utility of DFT in this area. For instance, DFT calculations on 2,5-dithienylthiazolo[5,4-d]thiazole (DTTzTz) derivatives have been used to elucidate the electronic structure of their positive and negative radicals (polarons), providing detailed information on the distribution of the electron or hole within the molecule. rsc.org In another study on polythiophenes containing benzo[d]thiazole, DFT was employed to investigate how different substituents affect the electronic structure and band gap. nih.gov The calculations showed that adding a benzo[d]thiazole unit could decrease the band gap significantly, thereby increasing the material's conductivity. nih.gov Similarly, research on 2-(4-methoxyphenyl)benzo[d]thiazole used DFT to evaluate molecular electrostatic potential (MEP), which identifies regions of high electron density and potential sites for nucleophilic attack. researchgate.net

These examples highlight how DFT can be applied to this compound to predict its electronic characteristics, which are essential for applications in materials science and medicinal chemistry. smolecule.com

Table 1: Electronic Properties Calculable via DFT

Property Description Significance
Total Energy (Etot) The total energy of the molecule in its optimized geometry. Used to compare the relative stability of different isomers or conformations. nih.gov
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate an electron; region of nucleophilicity. researchgate.net
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept an electron; region of electrophilicity. researchgate.net
HOMO-LUMO Gap (ΔEgap) The energy difference between the HOMO and LUMO. Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP) A 3D map of the charge distribution around the molecule. Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net

| Electron Density | The probability of finding an electron at a particular point in space. | Determines the molecular shape and how the molecule interacts with others. nih.govresearchgate.net |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on physical constants, the atomic numbers, and the positions of the nuclei in the system. wikipedia.org Unlike DFT, which uses an approximate functional for electron correlation, ab initio methods solve the electronic Schrödinger equation without empirical parameters. wikipedia.org The simplest ab initio approach is the Hartree-Fock (HF) method, which considers the average effect of electron-electron repulsion. wikipedia.org More advanced (post-Hartree-Fock) methods provide higher accuracy but are computationally more demanding.

In a study on 2-(4-methoxyphenyl)benzo[d]thiazole, researchers used the HF method with a 6–311G(d,p) basis set to investigate the molecule's structure and vibrational frequencies. nih.gov These calculations provide a foundational understanding of the molecule's properties, which can then be refined by more sophisticated methods like DFT. nih.gov Comparing the results from HF and various DFT functionals (like B3LYP) allows researchers to gauge the most reliable computational approach for a given molecular system. nih.gov For this compound, ab initio calculations would provide a baseline prediction of its molecular properties, derived purely from first principles.

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures.

Vibrational Frequencies: Both DFT and ab initio methods can calculate the vibrational frequencies of a molecule. nih.gov These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. In a study of a benzo[d]thiazole derivative, calculated vibrational spectra were compared with experimental FT-IR data. nih.gov It was noted that such calculations systematically overestimate the frequencies, but this can be corrected using scaling factors. nih.gov A key diagnostic is that a true energy minimum (a stable structure) will have no imaginary vibrational frequencies. nih.gov

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application. The DFT-GIAO (Gauge-Including Atomic Orbital) method has been systematically investigated for its accuracy in predicting ¹⁵N NMR chemical shifts. rsc.org Statistical analysis showed that this approach can predict shifts with a high degree of confidence, making it a valuable tool for identifying the correct regio-isomer, tautomer, or protonation state of a molecule in solution. rsc.org Similarly, ¹H and ¹³C NMR spectra can be calculated and used to establish and confirm molecular structures, as was done for a xantheno[4,3-d]thiazole derivative where characteristic chemical shifts were used to unambiguously identify the final product. mdpi.com For this compound, such predictions would be crucial for assigning its experimental ¹H and ¹³C NMR signals.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in three dimensions. For flexible molecules, conformational analysis is critical to understanding their structure and function.

The conformational potential energy landscape (PEL) is a map that describes all possible spatial arrangements (conformations) of a molecule and their corresponding energies. chemrxiv.org The function and behavior of a molecule are governed by this landscape. researchgate.net Computational methods like molecular dynamics, often enhanced with techniques like metadynamics, are used to explore this landscape and identify the most stable conformations, which reside in "energy minima." nih.gov

These minima represent the molecule's most probable shapes. The barriers between these minima determine the dynamics of conformational changes. researchgate.net For example, Markov state modeling can be used to analyze simulation data and identify distinct conformational macrostates and the transition routes between them. chemrxiv.org Although this compound is a relatively rigid molecule, conformational analysis would be important for understanding the orientation of the aldehyde group relative to the bicyclic ring system and for studying its interactions with other molecules.

A primary goal of computational chemistry is to predict the most stable three-dimensional geometry of a molecule. This is achieved by optimizing the structure to find the point of lowest energy on the potential energy surface. nih.gov DFT calculations are frequently used for this purpose, and the resulting optimized geometries provide bond lengths, bond angles, and dihedral angles that can be compared with experimental data from methods like X-ray crystallography. researchgate.net

The stability of the molecule can be further assessed by calculating thermodynamic parameters. For instance, DFT calculations have been used to determine the enthalpies of formation for new benzofuroxan (B160326) derivatives, providing a measure of their energetic density and stability. mdpi.com A comparison of the total energies of different isomers or conformations can also predict their relative stability. nih.gov For this compound, these calculations would predict its precise 3D shape and provide quantitative measures of its inherent stability.

Table 2: Table of Compounds Mentioned

Compound Name Molecular Formula
This compound C₈H₅NOS
2-(4-methoxyphenyl)benzo[d]thiazole C₁₄H₁₁NOS
2,5-Dithienylthiazolo[5,4-d]thiazole C₁₂H₆N₂S₄
Benzofuroxan C₆H₄N₂O₂
5,7-diamino-4,6-dinitrobenzofuroxan (CL-14) C₆H₄N₆O₆

Analysis of Electronic Properties and Reactivity Descriptors

A thorough understanding of the electronic properties and reactivity of this compound is crucial for predicting its behavior in chemical reactions and biological systems. Such analyses are typically performed using computational methods like Density Functional Theory (DFT). mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)

Frontier Molecular Orbital (FMO) theory provides significant insights into the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electron-donating and electron-accepting capabilities, respectively. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com

For related benzothiazole derivatives, DFT calculations have been used to determine the HOMO-LUMO energy gaps, which were found to be in the range of 4.46–4.73 eV. mdpi.com These studies have shown that the nature and position of substituents on the benzothiazole ring can significantly influence the energy gap. mdpi.com However, specific calculations for the HOMO-LUMO energy gap of this compound have not been reported.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following table is a template for the type of data that would be generated from a computational study and is not based on published experimental or theoretical values for the specific compound.)

Parameter Value (eV)
HOMO Energy Data Not Available
LUMO Energy Data Not Available
HOMO-LUMO Gap (ΔE) Data Not Available

Electrostatic Potential Surfaces and Charge Distribution

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution within a molecule and for predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum to indicate regions of different electrostatic potential, with red typically representing electron-rich (negative) regions and blue representing electron-poor (positive) regions.

For various benzo[d]isothiazole and related heterocyclic derivatives, MEP analyses have been employed to understand their intermolecular interactions and reactivity. researchgate.net Such an analysis for this compound would likely reveal a high negative potential around the oxygen atom of the carbaldehyde group and the nitrogen and sulfur atoms of the isothiazole (B42339) ring, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the aldehyde group would be expected to show a positive potential. Despite the utility of this analysis, specific MEP surface data for this compound is not available in the reviewed literature.

Reaction Pathway Modeling and Transition State Characterization (e.g., free radical processes)

Computational modeling can be used to elucidate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. This is particularly useful for understanding complex processes such as free radical reactions. For instance, the mechanism of antioxidant activity, which often involves free radical scavenging, can be investigated through theoretical calculations of reaction pathways. mdpi.com

While the synthesis of benzo[d]isothiazoles has been studied, including some mechanistic investigations supported by DFT calculations for related reactions, specific modeling of the reaction pathways and transition states for processes involving this compound, such as its behavior in free radical environments, has not been documented. arkat-usa.org Such studies would be invaluable for applications where the compound might be exposed to oxidative stress or participate in radical-mediated transformations.

Applications of Benzo D Isothiazole 4 Carbaldehyde in Chemical Synthesis and Materials Science

A Versatile Synthetic Building Block

The strategic placement of the aldehyde functionality on the benzo[d]isothiazole core makes it a highly valuable precursor for creating intricate organic structures and fine chemicals. This reactivity allows for a multitude of chemical transformations, paving the way for the synthesis of diverse molecular libraries.

Precursor for Complex Organic Molecules and Fine Chemicals

Benzo[d]isothiazole-4-carbaldehyde serves as a pivotal starting material for the synthesis of more elaborate organic molecules. The aldehyde group is particularly amenable to condensation reactions, most notably with primary amines to form Schiff bases. These imine-containing derivatives are not only stable compounds in their own right but also act as intermediates for further functionalization.

The reaction to form Schiff bases is a cornerstone of this compound's utility. By reacting this compound with various substituted amines, a diverse range of Schiff base derivatives can be readily synthesized. This versatility allows for the systematic modification of the molecular structure, which is a key strategy in the development of new pharmaceutical agents and other fine chemicals. The general reaction involves the condensation of the aldehyde with an amine, typically in a suitable solvent and sometimes with acid catalysis, to yield the corresponding imine.

While specific data on a wide range of reactions starting from this compound is still emerging in publicly available literature, the established reactivity of aldehydes provides a clear roadmap for its potential transformations. These include oxidation to the corresponding carboxylic acid, reduction to the alcohol, and participation in various carbon-carbon bond-forming reactions.

Synthesis of Novel Heterocyclic Scaffolds

The reactivity of the aldehyde group in this compound extends to the construction of new and complex heterocyclic systems. The benzo[d]isothiazole moiety itself is a privileged scaffold in medicinal chemistry, and the ability to build upon it opens up new avenues for drug discovery and development.

One area of exploration is the synthesis of fused heterocyclic systems. For instance, the aldehyde can be a key component in multicomponent reactions to build larger, more complex ring systems. While direct examples starting from this compound are not extensively documented in readily accessible literature, the synthesis of related structures like quinazolines and benzodiazepines from analogous aromatic aldehydes provides a strong indication of its potential. For example, a plausible synthetic route could involve the reaction of this compound with a suitable binucleophile, leading to the formation of a new heterocyclic ring fused to the initial benzisothiazole core.

The synthesis of various heterocyclic compounds, such as oxazepine and diazepine (B8756704) derivatives, often involves the cyclization of Schiff bases derived from aromatic aldehydes. This suggests that Schiff bases of this compound could serve as precursors to novel seven-membered heterocyclic rings containing the benzo[d]isothiazole unit.

Development of Advanced Materials

The unique electronic and structural features of the benzo[d]isothiazole ring system make it an attractive component for the design of advanced functional materials. The incorporation of this compound derivatives into larger molecular or polymeric structures can impart desirable optical, electronic, and thermal properties.

Organic Semiconductors and Optoelectronic Materials

The benzo[d]isothiazole core is an electron-deficient system, which makes it a suitable building block for donor-acceptor type organic semiconductors. These materials are at the heart of various optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Theoretical studies, such as those employing Density Functional Theory (DFT), on related benzothiazole (B30560) derivatives have shown that the electronic properties, including the HOMO and LUMO energy levels and the bandgap, can be finely tuned by introducing different electron-donating or -withdrawing groups. researchgate.net This principle can be directly applied to derivatives of this compound. By reacting the aldehyde with various aromatic or heterocyclic amines, a range of donor-acceptor molecules can be synthesized. The resulting materials are expected to exhibit tailored optoelectronic properties, making them promising candidates for use in next-generation electronic devices.

While specific performance data for organic semiconductors derived directly from this compound is limited in the current literature, the foundational research on similar structures provides a strong rationale for their investigation.

Polymeric Materials and Functional Coatings

The incorporation of the benzo[d]isothiazole moiety into polymer backbones can lead to materials with enhanced thermal stability and specific functionalities. The aldehyde group of this compound can be utilized as a reactive site for polymerization or for grafting onto existing polymer chains.

For example, polyimides are a class of high-performance polymers known for their excellent thermal and mechanical properties. The synthesis of polyimides often involves the polycondensation of a dianhydride with a diamine. While direct polymerization using this compound is not a standard route, its derivatives could be incorporated as monomers. For instance, a diamine-functionalized derivative of this compound could be copolymerized to introduce the benzisothiazole unit into the polyimide backbone, potentially enhancing its properties for applications in electronics or aerospace.

Furthermore, the compound can be used to create functional coatings. The aldehyde group can react with surface-active agents or be incorporated into coating formulations to impart specific properties such as UV absorption or antimicrobial activity.

Dyes and Pigments with this compound Substructures

The conjugated system of the benzo[d]isothiazole ring suggests its potential as a chromophore in the design of novel dyes and pigments. The color and photophysical properties of such dyes can be modulated by extending the conjugation through reactions at the aldehyde group.

A common strategy for creating dyes is the formation of azo compounds. While direct azo coupling with this compound is not the primary route, the aldehyde can be a precursor to a coupling component. For example, it could be converted into an amine, which could then be diazotized and coupled with another aromatic system to form an azo dye. The resulting dye would incorporate the benzo[d]isothiazole scaffold, which could influence its color, fastness, and other properties.

The synthesis of azo dyes based on related heterocyclic scaffolds has been shown to produce compounds with a wide range of colors and good fastness properties. The introduction of the benzo[d]isothiazole moiety is a promising strategy for developing new colorants with unique characteristics.

Applications in Agrochemical Research as a Scaffold Precursor

The benzo[d]isothiazole core is a recognized "privileged scaffold" in the design and discovery of new agrochemicals. Its derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties. The strategic modification of the benzo[d]isothiazole ring system allows for the fine-tuning of these activities, leading to the development of potent and selective crop protection agents.

The benzo[d]isothiazole scaffold serves as a crucial starting point for the discovery of novel pesticides. Researchers utilize this core structure as a template and introduce various functional groups to explore structure-activity relationships (SAR). The aldehyde group in this compound is a particularly useful handle for chemical modifications, allowing for the synthesis of a diverse library of derivatives.

For instance, the development of new fungicides often involves the synthesis of compounds that can effectively inhibit the growth of pathogenic fungi. Derivatives of the related benzothiazole scaffold have shown significant antifungal activity against a range of plant pathogens. For example, certain flavonoid derivatives incorporating a benzothiazole moiety have exhibited excellent inhibitory effects against Fusarium oxysporum f. sp. cucumerinum, the causative agent of cucumber fusarium wilt, with EC50 values significantly lower than the commercial fungicide Kresoxim-methyl. nih.gov Similarly, other benzothiazole derivatives have been found to be effective against Alternaria alternata, Fusarium oxysporium, and Verticillium dahliae. ijper.org

In the realm of insecticides, compounds derived from benzo[d]thiazol-2-amine have demonstrated notable activity against pests like the diamondback moth (Plutella xylostella) and spider mites. nih.gov The versatility of the benzo[d]isothiazole scaffold allows for the creation of compounds with varying modes of action, a critical aspect in managing the development of pesticide resistance. The exploration of this scaffold has led to the identification of lead compounds that can be further optimized to enhance their efficacy and environmental safety.

The following table summarizes the agrochemical activities of some benzothiazole and benzo[d]isothiazole derivatives, highlighting the potential of this scaffold in crop protection.

Derivative ClassTarget Pest/PathogenActivityReference
Flavonoid-benzothiazoleFusarium oxysporumAntifungal nih.gov
2-Hydrazeno-benzothiazoleAlternaria alternataAntifungal ijper.org
2-Hydrazeno-benzothiazoleFusarium oxysporiumAntifungal ijper.org
2-Hydrazeno-benzothiazoleVerticillium dahliaeAntifungal ijper.org
Naphthol-benzothiazoleDiamondback mothInsecticidal nih.gov
Naphthol-benzothiazoleSpider miteAcaricidal nih.gov

Catalytic Applications and Ligand Design Incorporating this compound Moieties

The unique structural features of this compound, namely the presence of a heteroaromatic ring system and a reactive aldehyde group, make it an attractive candidate for applications in catalysis and ligand design. The isothiazole (B42339) ring, with its nitrogen and sulfur heteroatoms, can act as a coordination site for metal ions, while the aldehyde functionality provides a convenient point for the synthesis of more complex ligand structures, such as Schiff bases.

While direct catalytic applications of this compound itself are not extensively reported, the broader class of benzothiazole and isothiazole derivatives has been successfully employed in the design of ligands for various metal-catalyzed reactions. arkat-usa.orgresearchgate.net The coordination chemistry of isothiazoles, although less explored than that of thiazoles, reveals their potential to form stable complexes with a range of transition metals. researchgate.net

The aldehyde group of this compound can readily undergo condensation reactions with primary amines to form Schiff base ligands. These ligands are highly versatile and have been used to prepare a wide array of metal complexes with interesting catalytic properties. For example, Schiff base complexes derived from other heterocyclic aldehydes have been shown to be effective catalysts for oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.net Ruthenium(II) Schiff base complexes, for instance, have demonstrated catalytic activity in the oxidation of primary alcohols. researchgate.net

The design of ligands incorporating the this compound moiety could lead to the development of novel catalysts with unique selectivity and reactivity. The electronic properties of the benzo[d]isothiazole ring can influence the electronic environment of the metal center in a complex, thereby tuning its catalytic activity. Furthermore, the steric bulk of the ligand can be modified to control the access of substrates to the catalytic site.

The following table provides examples of metal complexes with related thiazole (B1198619) and benzothiazole-derived ligands and their potential applications, suggesting the possibilities for ligands derived from this compound.

Ligand TypeMetal IonPotential ApplicationReference
Thiazole-derived Schiff BaseCu(II), Co(II), Ni(II), Zn(II)Antimicrobial, DNA cleavage ijper.org
Benzothiazole-derived Schiff BaseCo(III), Ru(III)Anticancer, Antimicrobial researchgate.net
Benzothiazole-derived HydrazoneCo(II), Ni(II), Cu(II)DNA interaction pnrjournal.com
Pyrrole-2-carboxaldehyde Schiff BaseRu(II)Alcohol oxidation researchgate.net

Future Perspectives and Emerging Research Directions for Benzo D Isothiazole 4 Carbaldehyde

Exploration of Unconventional Reactivity Pathways and Functionalizations

The future of Benzo[d]isothiazole-4-carbaldehyde chemistry lies in moving beyond the predictable reactions of the aldehyde group and exploring unconventional reactivity that leverages the electronic interplay between the formyl substituent and the isothiazole (B42339) ring. While classical transformations of the aldehyde, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to imines (Schiff bases), have been established for related benzothiazole (B30560) and isothiazole derivatives, the next wave of research will likely focus on more intricate and powerful transformations. nih.govsmolecule.com

Late-stage functionalization, a strategy that modifies complex molecules in the final stages of a synthetic sequence, is a particularly promising area. nih.govchem-station.com For this compound, this could involve the direct functionalization of the C-H bonds on the benzene (B151609) ring, catalyzed by transition metals. Such methods would allow for the introduction of a wide array of functional groups, rapidly diversifying the available derivatives for screening and application. The development of organocatalytic domino reactions, which create complex structures in a single, efficient step, also presents an exciting frontier. nih.gov These reactions could be designed to involve the aldehyde in a cascade of bond-forming events, leading to novel polycyclic architectures with high degrees of stereochemical control.

Furthermore, the unique electronic nature of the isothiazole ring could be exploited to influence the reactivity of the aldehyde in unexpected ways. Research into photochemical reactions, for instance, could reveal novel cycloadditions or rearrangements that are not accessible through traditional thermal methods. arkat-usa.org The introduction of a formyl group can significantly influence the photophysical properties of related benzazole derivatives, suggesting that light-mediated transformations of this compound could be a fruitful area of investigation. researchgate.net

Integration into Automated and High-Throughput Synthesis Platforms

The demand for diverse libraries of novel compounds for drug discovery and materials science is driving the integration of chemical synthesis with automated and high-throughput platforms. researchgate.netnih.gov The future of this compound research will undoubtedly involve its incorporation into these advanced workflows. Automated solid-phase synthesis, for example, could be employed to generate large libraries of this compound derivatives. researchgate.net In this approach, the core molecule would be anchored to a solid support, allowing for the sequential addition of various building blocks in a programmable and automated fashion.

High-throughput screening (HTS) methodologies are already being used to evaluate the biological activities of benzo[d]isothiazole derivatives. nih.gov The combination of automated synthesis and HTS would create a powerful engine for the discovery of new lead compounds for pharmaceutical development. nih.govnih.gov For instance, a library of Schiff base derivatives of this compound could be rapidly synthesized and screened against a panel of biological targets to identify new antimicrobial or anticancer agents. nih.gov

The following table outlines a conceptual automated synthesis workflow for generating a library of this compound derivatives:

StepDescriptionTechnologyPotential for High-Throughput
1. Immobilization Covalent attachment of a suitable Benzo[d]isothiazole precursor to a solid support (e.g., resin).Solid-Phase Organic Synthesis (SPOS)High
2. Core Modification Automated addition of reagents to modify the Benzo[d]isothiazole core or introduce the carbaldehyde functionality.Robotic liquid handlersHigh
3. Derivatization Parallel synthesis of a library of derivatives by reacting the aldehyde with a diverse set of amines, nucleophiles, etc.Multi-well plate synthesizersVery High
4. Cleavage and Purification Automated cleavage of the derivatives from the solid support and subsequent purification.Automated purification systems (e.g., HPLC)Medium to High
5. Analysis and Screening High-throughput analysis of the purified compounds and screening for desired properties.Mass spectrometry, NMR, HTS assaysVery High

This integration of this compound into automated platforms will not only accelerate the pace of discovery but also enable the exploration of a much larger chemical space than is possible with traditional manual synthesis.

Sustainable and Eco-Friendly Approaches in this compound Chemistry

The principles of green chemistry are increasingly shaping the landscape of organic synthesis, and the production and functionalization of this compound are no exception. Future research will prioritize the development of more sustainable and environmentally benign synthetic methods. This includes the use of greener solvents, the reduction of waste, and the utilization of energy-efficient reaction conditions. mdpi.com

Microwave-assisted synthesis is a key technology in this area, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govnih.govarkat-usa.org The application of microwave irradiation to the synthesis of the Benzo[d]isothiazole core and its subsequent formylation is a promising avenue for process optimization. mdpi.com Photocatalysis, which uses visible light to drive chemical reactions, represents another powerful green chemistry tool. rsc.org The development of photocatalytic methods for the synthesis and functionalization of this compound would offer a highly sustainable alternative to traditional methods that often rely on stoichiometric and often toxic reagents.

The table below summarizes some emerging green chemistry approaches applicable to the synthesis of benzo[d]isothiazole derivatives:

Green Chemistry ApproachDescriptionPotential Advantages for this compound Synthesis
Microwave-Assisted Synthesis Utilizes microwave irradiation to rapidly and efficiently heat reactions. nih.govnih.govarkat-usa.orgReduced reaction times, higher yields, improved purity.
Photocatalysis Employs a photocatalyst and visible light to initiate chemical transformations. rsc.orgUse of a renewable energy source, mild reaction conditions, high selectivity.
Electrochemical Synthesis Uses electricity to drive redox reactions, replacing chemical oxidants and reductants. mdpi.comAvoids hazardous reagents, precise control over reaction conditions.
Solvent-Free Reactions Conducts reactions in the absence of a solvent, reducing waste and environmental impact.Reduced waste, lower cost, simplified purification.
Use of Renewable Feedstocks Employs starting materials derived from renewable biological sources.Reduced reliance on fossil fuels, improved sustainability.

By embracing these and other green chemistry principles, the synthesis of this compound and its derivatives can be made more economically viable and environmentally responsible.

Development of Novel Applications in Niche Chemical Industries

While the potential of this compound in pharmaceuticals and agrochemicals is being actively explored, future research is expected to uncover novel applications in more specialized, niche chemical industries. smolecule.com The unique photophysical properties that can arise from the conjugation of the benzo[d]isothiazole scaffold with other aromatic systems make it a promising candidate for the development of advanced materials.

One such area is the field of organic electronics. The incorporation of the this compound moiety into polymers could lead to new materials with tailored electronic and optical properties, suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nih.gov The aldehyde group provides a convenient handle for polymerization or for grafting the molecule onto other materials.

The development of fluorescent chemosensors is another exciting niche application. The fluorescence of the benzo[d]isothiazole core can be modulated by the binding of specific analytes to a receptor unit attached to the molecule. For example, a derivative of a related benzothiazole aldehyde has been shown to act as a highly selective and sensitive fluorogenic sensor for cyanide ions. nih.govresearchgate.net This suggests that this compound could serve as a versatile platform for the design of new sensors for a variety of ions and small molecules with applications in environmental monitoring and medical diagnostics.

Synergistic Computational and Experimental Approaches in this compound Research

The synergy between computational modeling and experimental investigation is a powerful paradigm in modern chemical research, and it is set to play a pivotal role in unlocking the full potential of this compound. scirp.orgscirp.org Density Functional Theory (DFT) and other computational methods can provide profound insights into the electronic structure, reactivity, and spectroscopic properties of this molecule, guiding experimental efforts and accelerating the discovery process. mdpi.comscirp.orgscirp.orgdntb.gov.ua

Computational studies can be used to predict the most likely sites of reactivity on the this compound scaffold, allowing for the rational design of new synthetic transformations. scirp.org For example, DFT calculations can predict the relative acidities of C-H bonds, identifying those that are most susceptible to deprotonation and subsequent functionalization. Molecular orbital analysis can elucidate the nature of electronic transitions, aiding in the design of new fluorescent probes and materials with specific optical properties. dntb.gov.ua

The following table illustrates how computational and experimental approaches can be synergistically applied to the study of this compound:

Research AreaComputational Approach (e.g., DFT)Experimental ValidationSynergistic Outcome
Reactivity Prediction Calculation of frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. scirp.orgscirp.orgPerforming targeted chemical reactions based on computational predictions.Rational design of novel synthetic routes and functionalization strategies.
Spectroscopic Analysis Simulation of NMR, IR, and UV-Vis spectra. mdpi.comdntb.gov.uaComparison of simulated spectra with experimentally measured data.Accurate assignment of spectroscopic signals and a deeper understanding of molecular structure.
Reaction Mechanism Elucidation Modeling of reaction pathways, transition states, and activation energies.Kinetic studies, trapping of intermediates, and isotopic labeling experiments.A detailed and validated understanding of how reactions occur, enabling optimization.
Materials Design Prediction of electronic band gaps, charge transport properties, and excited state dynamics of polymers incorporating the scaffold. nih.govSynthesis and characterization of new materials and devices (e.g., OLEDs, sensors).Accelerated discovery of new functional materials with desired properties.

By closely integrating computational modeling with experimental validation, researchers can gain a much deeper and more nuanced understanding of the chemistry of this compound, paving the way for the rapid development of new technologies and applications.

Q & A

Q. How to correlate molecular structure with OLED performance metrics?

  • Approach :
  • Transient PL Studies : Measure delayed fluorescence lifetimes (τd) to assess triplet harvesting efficiency .
  • Single-Carrier Devices : Fabricate hole-only (HOD) and electron-only (EOD) devices to quantify charge mobility .

Data Sources and Reliability

  • Preferred References : Peer-reviewed journals (e.g., Medicinal Chemistry Research, Frontiers in Chemistry) and NIST data for physicochemical properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.